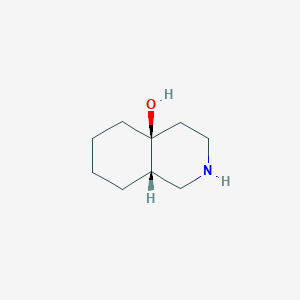

(4As,8as)-octahydroisoquinolin-4a(2h)-ol

Description

(4As,8as)-Octahydroisoquinolin-4a(2h)-ol is a polycyclic alkaloid derivative featuring an octahydroisoquinoline backbone with a hydroxyl group at the 4a-position. This compound belongs to a class of nitrogen-containing bicyclic systems that are of interest in medicinal chemistry due to their structural resemblance to bioactive natural products.

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPJOSXNCXEPE-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2(CCNC[C@@H]2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,8as)-octahydroisoquinolin-4a(2h)-ol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4As,8as)-octahydroisoquinolin-4a(2h)-ol undergoes various chemical reactions, including:

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Fully saturated derivatives

Substitution: N-substituted derivatives

Scientific Research Applications

(4As,8as)-octahydroisoquinolin-4a(2h)-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimalarial activity.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4As,8as)-octahydroisoquinolin-4a(2h)-ol involves its interaction with specific molecular targets. For example, it has been reported to exhibit moderate activity as an aspartyl protease inhibitor, which involves binding to the active site of the enzyme and inhibiting its function . The compound’s chiral nature allows for selective interactions with biological targets, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4As,8as)-octahydroisoquinolin-4a(2h)-ol with three analogs from the evidence, focusing on stereochemistry, functional groups, and spectroscopic properties.

Structural and Functional Group Comparisons

Key Observations :

- Functional Groups: The hydroxyl group in the target compound contrasts with the ketone in isoquinolinones, affecting hydrogen-bonding capacity and solubility. For example, hydroxylated analogs may exhibit stronger intermolecular interactions (e.g., O–H···O bonds as seen in ) compared to ketones, which rely on weaker C=O···H interactions .

- Stereochemistry: The 8a(R/S) configuration in octahydroisoquinolinones () influences ring puckering and substituent orientation. For instance, the (4AS,8AR)-configured benzoyl compound may exhibit distinct crystallographic packing compared to its (4AS,8AS) counterpart .

Physicochemical and Crystallographic Behavior

- Crystallography: Carboxylated analogs in form hydrogen-bonded chains (O–H···O), suggesting that the hydroxyl group in the target compound may similarly stabilize crystal lattices. In contrast, benzoylated isoquinolinones () likely rely on π-π stacking and C–H···O interactions .

- Solubility : Hydroxyl groups enhance water solubility compared to lipophilic benzoyl or alkyl substituents, as seen in ’s compound 18 (polar hydroxyethyl group) versus ’s benzoylated derivatives .

Biological Activity

(4As,8as)-octahydroisoquinolin-4a(2H)-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antidepressant-Like Effects

In animal models, this compound has demonstrated antidepressant-like effects. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests, suggesting an enhancement in mood-related behaviors.

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : The compound appears to influence serotonin and dopamine levels, which are critical in mood regulation.

- Antioxidant Properties : Its ability to scavenge free radicals helps protect cells from oxidative damage.

- Anti-inflammatory Actions : The compound inhibits the release of pro-inflammatory cytokines, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of oxidative stress-induced neurotoxicity, administration of this compound resulted in significant reductions in markers of oxidative damage (e.g., malondialdehyde) and improvements in cognitive function as measured by the Morris water maze test.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4As,8as)-octahydroisoquinolin-4a(2H)-ol, and how can stereochemical control be achieved?

- Methodological Answer : Multi-step synthesis under inert atmospheres (e.g., nitrogen) using reagents like triethylamine (EtN) in dichloromethane (CHCl) is effective. Post-reaction workup involves extraction with diethyl ether (EtO) and purification via flash column chromatography (petroleum ether/EtOAc gradients). Stereochemical control requires chiral catalysts or resolving agents, as seen in analogous decahydroquinoline syntheses . Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of NMR (200–400 MHz) and NMR to assign proton and carbon environments, focusing on characteristic peaks for hydroxyl (δ 1–5 ppm) and isoquinoline ring protons (δ 6–8 ppm). Mass spectrometry (ESI-MS or FAB-MS) confirms molecular weight (e.g., m/z 317 [M+1] for similar compounds). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What solvent systems are effective for purification via column chromatography?

- Methodological Answer : Gradient elution with petroleum ether and ethyl acetate (4:1 to 1:1 ratios) separates polar impurities. For hydrophobic derivatives, use hexane/acetone mixtures. Confirm fraction purity with analytical HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) predicts NMR chemical shifts, which are validated against experimental data (e.g., NMR δ 4.62 ppm for chiral centers). Molecular docking studies assess enantiomer interactions with biological targets, supported by X-ray crystallography for absolute configuration confirmation .

Q. What strategies address discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) across studies. Perform meta-analyses of IC values and validate results with orthogonal techniques like surface plasmon resonance (SPR) or fluorescence polarization. Contradictions may arise from impurities; repurify compounds and re-test .

Q. How to optimize reaction yields for large-scale synthesis without compromising stereoselectivity?

- Methodological Answer : Use continuous flow reactors for precise temperature and mixing control. Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) enhances enantiomeric excess (>95%). Monitor reaction kinetics via in-situ FTIR to terminate at optimal conversion .

Q. What advanced spectroscopic techniques analyze conformational dynamics in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.